molecular formula C36H70CaO4 B12041745 Stearic acid calcium salt

Stearic acid calcium salt

Cat. No.: B12041745
M. Wt: 607.0 g/mol
InChI Key: CJZGTCYPCWQAJB-UHFFFAOYSA-L
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Description

Stearic acid calcium salt, also known as calcium stearate, is a carboxylate salt of calcium. It is classified as a calcium soap and is widely used in various industries due to its unique properties. This compound appears as a white to yellowish-white powder and is known for its low solubility in water but high solubility in oils and other organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium stearate is typically produced by heating stearic acid with calcium oxide. The reaction can be represented as follows: [ 2 \text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{17}\text{H}{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} ] In this process, stearic acid and calcium oxide are mixed in a reactor under controlled temperature and pressure conditions. The mixture reacts to form calcium stearate and water through a saponification process .

Industrial Production Methods:

    Pre-treatment of Raw Materials: Stearic acid is purified to remove impurities, and calcium oxide is processed to a fine powder for better reactivity.

    Mixing: The stearic acid and calcium oxide are mixed in a reactor.

    Reaction: The mixture reacts to form calcium stearate and water.

    Filtration & Separation: The formed calcium stearate is separated from the reaction mixture using filtration or centrifugation.

    Drying: The separated compound is dried to eliminate any remaining moisture.

    Grinding: The dried product is ground into a fine powder.

Chemical Reactions Analysis

Types of Reactions: Calcium stearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium stearate has a wide range of applications in scientific research and industry:

Mechanism of Action

Calcium stearate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Calcium stearate is often compared with other metallic stearates such as:

Uniqueness: Calcium stearate is unique due to its low toxicity, ease of production, and versatility in applications across various industries .

Biological Activity

Stearic acid calcium salt, commonly known as calcium stearate, is a calcium salt of stearic acid that has garnered attention for its diverse biological activities. This article explores its properties, biological effects, and applications based on recent research findings.

Calcium stearate is an organic compound with the formula C36H70CaO4\text{C}_{36}\text{H}_{70}\text{CaO}_4. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Its molecular weight is approximately 577.0 g/mol, and it is used widely in various industries, including pharmaceuticals, food, and cosmetics due to its emulsifying and stabilizing properties .

Biological Activity

The biological activity of calcium stearate can be categorized into several key areas:

1. Bone Formation and Regeneration

Recent studies have highlighted the role of calcium stearate as a carrier for bone protein extracts in enhancing bone regeneration. A study demonstrated that calcium sulfate combined with stearic acid significantly improved ectopic bone formation in a mouse model. The results indicated that implants containing calcium sulfate-stearic acid exhibited the highest levels of new bone formation compared to other carriers tested .

Table 1: Bone Formation Results Using Calcium Sulfate with Stearic Acid

GroupActive mm² (SD)Control mm² (SD)Increase %
HAP/TCP/CS 30:60:1034 (6.08)25 (3.14)36%
TCP/CS 90:1041 (12.22)27 (1.41)52%
Cem-Ostetic76 (6.49)50 (6.04)52%
CS hemihydrate78 (13.47)44 (8.33)77%
HAP/TCP/CS 60:30:1046 (12.87)25 (2.77)84%
CS dihydrate + stearic acid97 (13.48) 49 (13.38) 98%

This study concluded that the presence of stearic acid enhances the bioactivity of calcium sulfate carriers, promoting better integration and formation of new bone tissue .

2. Digestibility and Cholesterol Impact

Research has shown that the digestibility of stearic acid varies depending on its form. When fed to rats as a mixture with calcium stearate, it demonstrated lower digestibility compared to free stearic acid . Interestingly, while earlier studies suggested a thrombogenic effect of stearic acid, more recent findings indicate that it may have a neutral or even cholesterol-lowering effect in humans .

Applications

Calcium stearate's unique properties make it suitable for various applications:

  • Pharmaceuticals : Used as an excipient in tablet formulations to enhance flowability and stability.
  • Food Industry : Acts as an emulsifier and stabilizer in food products.
  • Cosmetics : Functions as a thickening agent and emollient in creams and lotions.
  • Industrial Uses : Employed as a lubricant and release agent in manufacturing processes.

Case Studies

Several case studies have explored the efficacy of calcium stearate in different contexts:

  • A study involving the use of calcium stearate as a carrier for bone regeneration demonstrated significant improvements in new bone formation when combined with specific growth factors .
  • Research into the digestibility of fatty acids revealed insights into how calcium stearate affects lipid metabolism and cholesterol levels in animal models .

Properties

Molecular Formula

C36H70CaO4

Molecular Weight

607.0 g/mol

IUPAC Name

calcium;octadecanoate

InChI

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

CJZGTCYPCWQAJB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

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